molecular formula C9H4ClF3N2O2 B14902477 5-Chloro-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

5-Chloro-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

Cat. No.: B14902477
M. Wt: 264.59 g/mol
InChI Key: FBFPPGLOIIHXLB-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a chloro group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethoxy)benzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The trifluoromethoxy group enhances its ability to interact with hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    5-Chloro-3-(4-(methoxy)phenyl)-1,2,4-oxadiazole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    5-Chloro-3-(4-(methyl)phenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 5-Chloro-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole imparts unique properties such as increased lipophilicity and enhanced metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C9H4ClF3N2O2

Molecular Weight

264.59 g/mol

IUPAC Name

5-chloro-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C9H4ClF3N2O2/c10-8-14-7(15-17-8)5-1-3-6(4-2-5)16-9(11,12)13/h1-4H

InChI Key

FBFPPGLOIIHXLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)Cl)OC(F)(F)F

Origin of Product

United States

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